2'-Azidoacetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

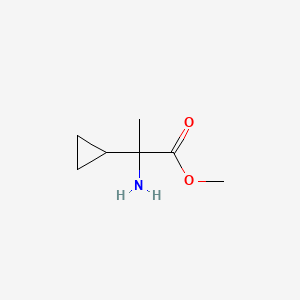

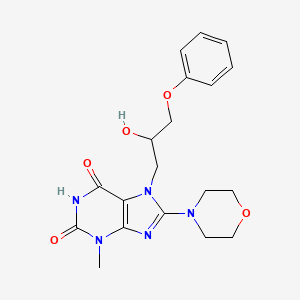

2’-Azidoacetophenone is an organic compound with the molecular formula C8H7N3O It is characterized by the presence of an azide group (-N3) attached to the acetophenone structure

Mecanismo De Acción

Target of Action

Related compounds have been found to inhibit the activity of monoamine oxidase (mao), an enzyme responsible for the degradation of monoamine neurotransmitters .

Biochemical Pathways

If it indeed acts as a mao inhibitor, it could affect the metabolism of monoamine neurotransmitters, potentially impacting pathways related to mood regulation and other neurological functions .

Result of Action

If it acts as a MAO inhibitor, it could potentially increase the levels of monoamine neurotransmitters in the brain, which could have effects on mood and behavior .

Análisis Bioquímico

Biochemical Properties

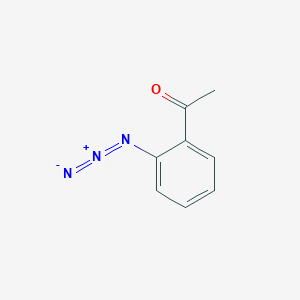

2’-Azidoacetophenone has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been used in the synthesis of 2′- (1,2,3-triazoyl)-acetophenones, a process catalyzed by copper . The nature of these interactions involves the azide–alkyne cycloaddition of 2’-Azidoacetophenone with alkynes .

Molecular Mechanism

The molecular mechanism of 2’-Azidoacetophenone involves its reaction with alkynes to form 2′- (1,2,3-triazoyl)-acetophenones . This reaction is catalyzed by copper and results in compounds that can inhibit the activity of MAO . This inhibition could lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

Its use in the synthesis of 2′- (1,2,3-triazoyl)-acetophenones suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Its role in the synthesis of 2′- (1,2,3-triazoyl)-acetophenones suggests that it may interact with enzymes or cofactors in these pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2’-Azidoacetophenone can be synthesized through the copper-catalyzed azide-alkyne cycloaddition reaction. This method involves the reaction of 2’-azidoacetophenone with alkynes to form 2’-triazoyl-acetophenones . The reaction is typically carried out under moderate to excellent yields, and the use of ultrasound has been observed to accelerate the reaction compared to conventional heating .

Industrial Production Methods: While specific industrial production methods for 2’-Azidoacetophenone are not extensively documented, the general approach involves the use of commercially available acetophenone derivatives and azide salts. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2’-Azidoacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Cyclization Reactions: Under flash vacuum pyrolysis conditions, 2’-Azidoacetophenone can cyclize to form indoxyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Azide salts (e.g., sodium azide) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

Cyclization: Flash vacuum pyrolysis at 650 degrees Celsius.

Major Products Formed:

Substitution: Alkyl azides.

Reduction: Primary amines.

Cyclization: Indoxyl derivatives and pyrroloindolones.

Aplicaciones Científicas De Investigación

2’-Azidoacetophenone has several scientific research applications:

Comparación Con Compuestos Similares

- 4’-Azidoacetophenone

- 1-Azido-4-chlorobenzene

- Benzyl azide

Comparison: 2’-Azidoacetophenone is unique due to its specific structure and reactivity. Compared to 4’-Azidoacetophenone, it has the azide group positioned differently, affecting its reactivity and the types of reactions it undergoes. Similarly, compounds like 1-Azido-4-chlorobenzene and Benzyl azide have different substituents, leading to variations in their chemical behavior and applications .

Propiedades

IUPAC Name |

1-(2-azidophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)7-4-2-3-5-8(7)10-11-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUJRODIVADEJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the common synthetic applications of 2'-Azidoacetophenone?

A1: this compound serves as a precursor to various heterocyclic compounds. For example, it undergoes flash vacuum pyrolysis (FVP) at 650°C to yield indoxyl, a crucial intermediate in synthesizing indigo dyes and other indole derivatives []. Furthermore, reacting this compound with methoxymethylene Meldrum's acid, followed by FVP, provides access to 1-hydroxy-9H-pyrrolo[1,2-a]indol-9-one and pyrano[3,2-b]indol-2(5H)-one, showcasing its utility in constructing complex heterocyclic frameworks [].

Q2: How does the azide functionality in this compound react under Vilsmeier conditions?

A2: Interestingly, the azide group in this compound displays unique reactivity under Vilsmeier conditions. Instead of the expected electrophilic attack on the aromatic ring, the azide nitrogen attacks the in situ generated iminium species []. This reaction pathway provides a novel route to 5-aryloxazole-4-carboxaldehydes, highlighting the distinct reactivity of this compound in the presence of Vilsmeier reagent [].

Q3: Can this compound be used to synthesize triazole derivatives?

A3: Yes, this compound serves as an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click" chemistry. Reacting this compound with various terminal acetylenes under CuAAC conditions efficiently produces a diverse library of 2’-(1,2,3-triazoyl)-acetophenones []. This method offers a powerful tool for rapidly generating triazole derivatives with potential biological activities.

Q4: Are there any stereoselective transformations involving this compound?

A4: Yes, this compound can be converted to optically active 2-azido-1-phenylethanols through asymmetric reduction. This transformation utilizes oxazaborolidine-borane complexes as chiral catalysts, enabling the synthesis of enantioenriched alcohols []. This method offers a valuable approach for introducing chirality into molecules derived from this compound, expanding its synthetic utility.

Q5: Beyond heterocycle synthesis, what other transformations are possible with this compound?

A5: The carbonyl group in this compound can be selectively functionalized without affecting the azide moiety. For instance, reacting this compound with Vilsmeier reagent at room temperature leads to selective chloroformylation, yielding α-azido-β-chlorovinyl azides []. This selectivity allows for further manipulation of the molecule, highlighting the orthogonal reactivity of different functional groups in this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2999249.png)

![4-methyl-2-{5-[4-(pyrrolidine-1-sulfonyl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2999252.png)

![ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999253.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2999263.png)

![N-(3-chloro-4-fluorophenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2999268.png)